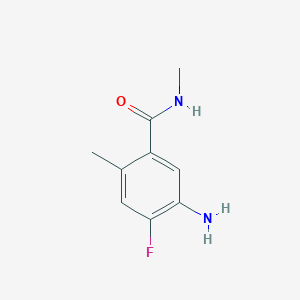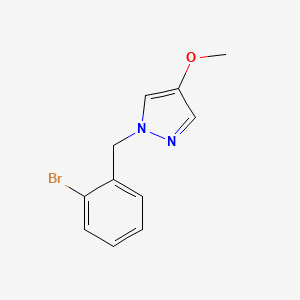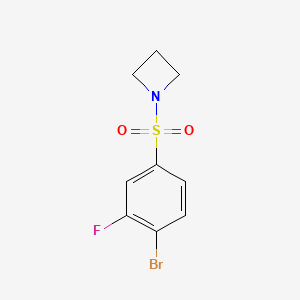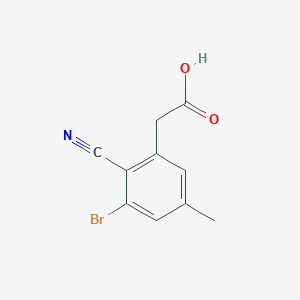
3-Bromo-2-cyano-5-methylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-5-methylphenylacetic acid (BCMPA) is a unique and versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. BCMPA has proven to be a valuable tool in the synthesis of various compounds, and its ability to act as a catalyst in chemical reactions has made it a popular choice for researchers. Additionally, BCMPA has been widely studied for its potential use in the treatment of various diseases, as well as for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid is not fully understood, but it is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. 3-Bromo-2-cyano-5-methylphenylacetic acid is also believed to act as an antioxidant, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
3-Bromo-2-cyano-5-methylphenylacetic acid has been studied for its biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 3-Bromo-2-cyano-5-methylphenylacetic acid can inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid has been shown to possess anti-inflammatory and anti-angiogenic properties, as well as to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that 3-Bromo-2-cyano-5-methylphenylacetic acid can reduce inflammation and oxidative stress, as well as to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-2-cyano-5-methylphenylacetic acid in laboratory experiments offers several advantages, including its low cost and its ability to act as a catalyst in chemical reactions. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid is relatively stable, making it an ideal choice for long-term experiments. However, 3-Bromo-2-cyano-5-methylphenylacetic acid can also be toxic in high concentrations, and it is important to take precautions when handling the compound.
Future Directions
The potential applications of 3-Bromo-2-cyano-5-methylphenylacetic acid are numerous, and future research will likely focus on its use in the treatment of various diseases, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, further research may investigate the mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid, as well as its potential use as a fluorescent probe for studying biological systems. Finally, 3-Bromo-2-cyano-5-methylphenylacetic acid may be used to synthesize other compounds, such as drugs and other small molecules, and further research may focus on this area.
Scientific Research Applications
3-Bromo-2-cyano-5-methylphenylacetic acid has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. 3-Bromo-2-cyano-5-methylphenylacetic acid has also been used as a catalyst in chemical reactions, as well as a fluorescent probe for studying biological systems. Additionally, 3-Bromo-2-cyano-5-methylphenylacetic acid has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
properties
IUPAC Name |
2-(3-bromo-2-cyano-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)8(5-12)9(11)3-6/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJCOMSFDMELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-5-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



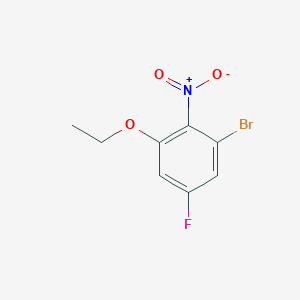

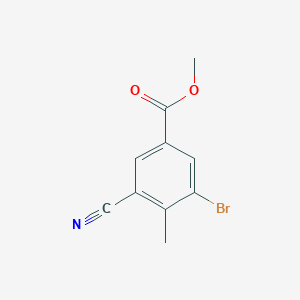
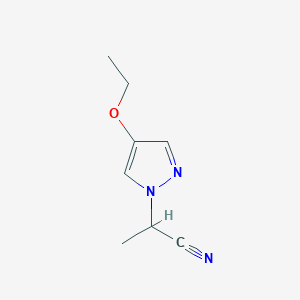

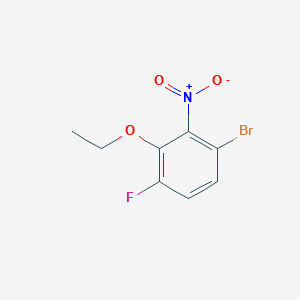



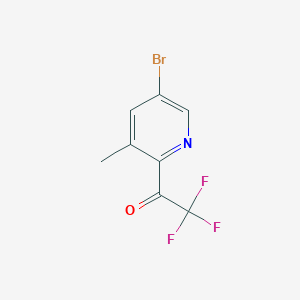
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
